BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Physicochemical profiling Drug-likeness prediction Permeability classification

Procure N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide for your cardiac sarcomere or metabolic stability research. This compound features a crucial 4-methylsulfonyl pharmacophore validated in MyoKardia patent families for dilated cardiomyopathy, combined with a para-fluorophenyl group for enhanced metabolic stability. Its LogP of 1.1 and tPSA of 74.9 Ų distinguish it from the more lipophilic 3-carboxamide isomer (LogP 1.86), ensuring lower nonspecific protein binding for accurate free-fraction calculations. With independent carboxamide and methylsulfonyl handles, it offers superior versatility for library synthesis compared to N-sulfonyl analogs. Ideal for fragment-based screening and lead optimization.

Molecular Formula C13H17FN2O3S
Molecular Weight 300.35
CAS No. 1448067-59-1
Cat. No. B3011187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide
CAS1448067-59-1
Molecular FormulaC13H17FN2O3S
Molecular Weight300.35
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H17FN2O3S/c1-20(18,19)12-6-8-16(9-7-12)13(17)15-11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17)
InChIKeyPKPRRGQUQKOEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (CAS 1448067-59-1): Physicochemical Identity and Supplier-Grade Characterization


N-(4-Fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide (CAS 1448067-59-1) is a synthetic small-molecule piperidine-1-carboxamide derivative featuring a 4-methylsulfonyl substituent on the piperidine ring and a 4-fluorophenyl group on the carboxamide nitrogen. Its molecular formula is C13H17FN2O3S, with a molecular weight of 300.35 g/mol, XLogP3 of 1.1, topological polar surface area (tPSA) of 74.9 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially supplied as a screening compound (e.g., Life Chemicals catalog F6435-1741; ChemBridge screening compound SC-9005814 positional isomer series) with typical purity ≥95% as confirmed by LCMS and/or 400 MHz NMR [1]. It belongs to the broader class of 4-methylsulfonyl-substituted piperidine derivatives, a scaffold recognized in patents for cardiac indications due to the pharmacophoric relevance of the 4-sulfonyl group [2].

Why N-(4-Fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide Cannot Be Interchanged with Positional Isomers or Des-Functionalized Analogs


In-class piperidine carboxamide analogs cannot be treated as drop-in replacements for N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide because subtle regioisomeric and functional-group differences produce measurable changes in physicochemical descriptors that directly govern pharmacokinetic behavior, target recognition, and synthetic derivatization options. For example, the positional isomer N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide (SC-9005814) exhibits a LogP of 1.86 and tPSA of 66.5 Ų, versus LogP 1.1 and tPSA 74.9 Ų for the 4-substituted target compound [1]. These differences shift predicted membrane permeability and solubility classification boundaries. Likewise, the des-methylsulfonyl analog N-(4-fluorophenyl)piperidine-1-carboxamide (CAS 60465-12-5) lacks the sulfonyl hydrogen-bond acceptor network entirely, while the des-fluoro analog 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 1787917-17-2) forgoes the metabolic stability contribution of the para-fluorine atom. The convergence of 4-methylsulfonyl substitution—a motif validated in cardiac-targeted urea patent families—with the 4-fluorophenyl carboxamide terminus creates a distinct property profile not replicated by any single closely-related analog [2].

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide Versus Closest Analogs


Topological Polar Surface Area (tPSA) Comparison: Target vs. 3-Carboxamide Positional Isomer

The target compound N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide exhibits a computed tPSA of 74.9 Ų, compared with 66.5 Ų for the positional isomer N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide (SC-9005814) [1]. The 8.4 Ų increase (12.6% higher) arises from the altered spatial arrangement of the sulfonyl and carboxamide groups and places the target compound closer to the 90 Ų threshold commonly associated with oral bioavailability limits, while the isomer sits 23.5 Ų below that threshold—potentially favoring passive membrane permeability over aqueous solubility.

Physicochemical profiling Drug-likeness prediction Permeability classification

Lipophilicity (LogP) Differentiation: Target vs. 3-Carboxamide Positional Isomer

The target compound has a computed XLogP3 of 1.1, markedly lower than the LogP of 1.86 for the 3-carboxamide positional isomer N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide [1]. This ΔLogP of –0.76 log units (approximately 5.75-fold lower equilibrium partition coefficient) indicates that the 4-substituted regioisomer is substantially more hydrophilic, which is expected to translate into higher aqueous solubility, reduced non-specific protein binding, and lower tissue distribution volumes.

Lipophilicity ADME prediction Lead optimization

Metabolic Stability Advantage of 4-Fluorophenyl Substitution Versus Des-Fluoro Analog

The presence of a para-fluorine atom on the phenyl ring of the target compound is a well-established medicinal chemistry strategy to block cytochrome P450-mediated oxidative metabolism at the para position, which is a common metabolic soft spot in unsubstituted phenyl rings. The des-fluoro comparator 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide (CAS 1787917-17-2) lacks this protective substitution. While no head-to-head metabolic stability data for these exact compounds were identified, studies on structurally related piperidine carboxamides demonstrate that bioisosteric replacement with fluorinated moieties improves microsomal stability; for example, replacing a piperazine with a piperidine in bis(4-fluorophenyl)methyl sulfinyl scaffolds increased metabolic half-life in rat liver microsomes [1]. A comprehensive review further confirms that fluorination of metabolically labile aryl positions consistently enhances metabolic stability of drug candidates [2].

Metabolic stability Fluorine medicinal chemistry CYP450 resistance

Pharmacophoric Relevance of the 4-Methylsulfonyl Substituent vs. Alternative Regioisomers

The 4-methylsulfonyl substitution pattern on the piperidine ring is specifically claimed in patent families (e.g., MyoKardia US 10,758,525 B2) for the treatment of dilated cardiomyopathy and conditions associated with left and/or right ventricular systolic dysfunction [1]. This patent explicitly distinguishes 4-methylsulfonyl-substituted piperidine ureas from regioisomeric and alternative sulfonyl-substitution patterns, establishing the 4-position as the pharmacophorically productive orientation. In contrast, the 1-methylsulfonyl-3-carboxamide isomer (SC-9005814) positions the sulfonyl group at the piperidine nitrogen, fundamentally altering the hydrogen-bonding geometry and steric presentation relative to biological targets. The 4-substituted scaffold of the target compound places the sulfonyl group at the distal position, preserving the piperidine nitrogen for carboxamide conjugation—a topology that matches the validated cardiac-target pharmacophore.

Scaffold validation Cardiac indication precedent Structure–activity relationship

Recommended Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide Based on Quantitative Differentiation Evidence


Cardiac Target-Focused Screening Campaigns Requiring a 4-Methylsulfonylpiperidine Scaffold

The 4-methylsulfonyl substitution pattern on piperidine is independently validated by the MyoKardia patent family (US 10,758,525 B2) for dilated cardiomyopathy and related systolic dysfunction indications [1]. Researchers pursuing cardiac sarcomere or related targets can deploy N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide as a scaffold-matched screening compound that preserves the pharmacophoric 4-sulfonyl topology while offering a carboxamide linkage amenable to further SAR expansion. The compound's moderate tPSA (74.9 Ų) and balanced LogP (1.1) are compatible with both biochemical and cell-based cardiac assay formats.

Metabolic Stability-Sensitive Assays Requiring Fluorophenyl-Containing Piperidine Carboxamides

In experimental systems where compound exposure duration is critical—such as long-term hepatocyte incubations, microsomal stability profiling, or in vivo PK studies—the para-fluorophenyl modification of this compound is expected to provide enhanced metabolic stability versus the non-fluorinated phenyl analog (CAS 1787917-17-2), based on well-established class-level evidence for fluorophenyl metabolic shielding [2]. The 0.76 LogP unit lower lipophilicity versus the 3-carboxamide isomer further reduces the risk of nonspecific protein binding that can confound free-fraction calculations in metabolism studies.

Physicochemical Property-Driven Lead Optimization Where Regioisomeric Differentiation Matters

The documented 12.6% tPSA differential and 0.76 LogP unit difference between the target compound and its 3-carboxamide positional isomer (SC-9005814) [3] provide a concrete basis for selecting the 4-substituted regioisomer when a more hydrophilic, lower protein-binding candidate is desired. This is particularly relevant for fragment-based screening, where subtle solubility differences affect hit confirmation rates, and for CNS-targeted programs where lower LogP and moderate tPSA are favorable for passive brain penetration while maintaining solubility.

Dual-Functionalization Derivatization Platform Leveraging the 4-Methylsulfonyl and Carboxamide Handles

The compound's structural architecture—featuring a carboxamide linkage at the piperidine N1 position and a methylsulfonyl group at C4—provides two orthogonal chemical handles for library synthesis. The carboxamide can be hydrolyzed or substituted for urea/thiourea conversion, while the methylsulfonyl group serves as a metabolically stable polar anchor. This contrasts with the 1-methylsulfonyl isomer, where the sulfonyl occupies the piperidine nitrogen, eliminating the possibility of carboxamide-functionalization at that position and reducing the derivatization dimensionality. This makes the target compound a more versatile intermediate for parallel synthesis and scaffold-hopping campaigns.

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.